molecular formula C21H21NO5 B5348154 butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B5348154
M. Wt: 367.4 g/mol
InChI Key: AKBQNYHRCIYBDZ-SFQUDFHCSA-N
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Description

Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that features a complex structure with a benzamido group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the formation of the benzodioxole ring, which can be synthesized from catechol and formaldehyde in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the intermediate product with butanol in the presence of an acid catalyst to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzamido group may facilitate binding to specific proteins, while the benzodioxole moiety can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but differs in the ester group.

    Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate: Similar structure with a methyl ester instead of a butyl ester.

Uniqueness

Butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of both the benzamido group and the benzodioxole moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-2-3-11-25-21(24)17(22-20(23)16-7-5-4-6-8-16)12-15-9-10-18-19(13-15)27-14-26-18/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBQNYHRCIYBDZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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